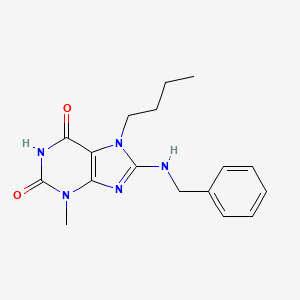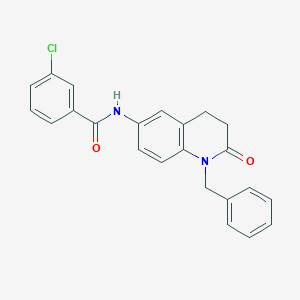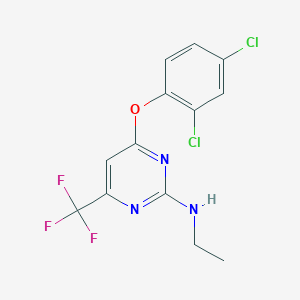
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide, as seen in the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines . Additionally, the synthesis of N-arylated pyrimidin-4-amine analogues from dichloropyrimidines followed by Suzuki coupling with boronic acids or esters has been reported, which is a cost-effective method . These methods could potentially be adapted for the synthesis of "4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by spectral analyses such as 1H NMR, 13C NMR, and MS analysis . Single crystal X-ray diffraction is also used to determine the crystal structure, as seen in the study of a potential antibacterial agent with a pyrimidine core . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can include nucleophilic substitution, as demonstrated in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . The reactivity of the pyrimidine ring allows for various substitutions that can modify the chemical properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can affect the electron distribution and chemical reactivity of the compound . Theoretical calculations such as density functional theory (DFT) can be used to predict the molecular electrostatic potential and chemical reactivity . Additionally, the antibacterial activity of pyrimidine derivatives can be assessed through in vitro screening against various bacterial strains .
Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones undergo reactions with trimethylsilyl cyanide resulting in Michael-like 1,4-conjugate hydrocyanation, leading to the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms. The compounds demonstrate intriguing intramolecular interactions, potentially stabilizing sterically unfavourable conformations (Sukach et al., 2015).
Synthesis of N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues : This process, starting from dichloropyrimidines, involves an initial substitution followed by Suzuki coupling with boronic acids or esters, yielding novel pyrimidine derivatives. This methodology is noted for its cost-effectiveness and the production of various novel derivatives confirmed by NMR and MS analysis (Ravi Shankar et al., 2021).
Synthesis of Enantiomeric Pyrimidin-4-Amine Derivatives : Two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives were synthesized, displaying specific crystalline structures and preliminary bioassay results indicating notable antitumor activity against MCF-7, surpassing gefitinib in efficacy (Gao et al., 2015).
Synthesis of Novel 4-Substitutedamino-5-Trifluoromethyl Pyrido[2,3-d] Pyrimidines : Starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles, novel pyrido[2,3-d]pyrimidines were synthesized and screened for antibacterial activity. The synthesized compounds showcased significant activity against various species of Gram-positive bacteria, with specific compounds demonstrating moderate activity against Gram-negative bacteria (Kanth et al., 2006).
Synthesis of Imidazo[1,2-a]pyrimidine Compounds : Through the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine was prepared. Subsequent cyclization steps yielded novel imidazo[1,2-a]pyrimidine compounds, characterized by 1H NMR and IR (Liu, 2013).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXQSZGTZWFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)
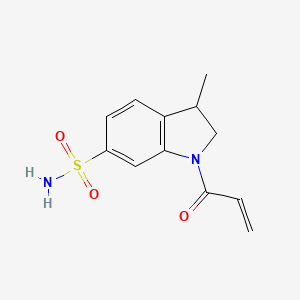
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)
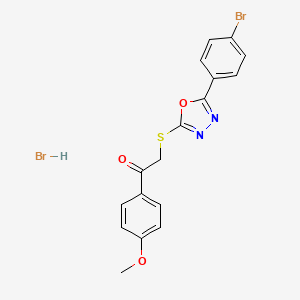
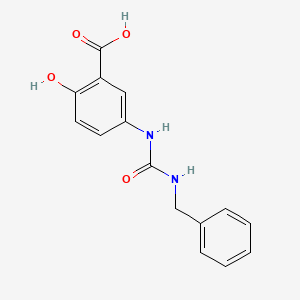
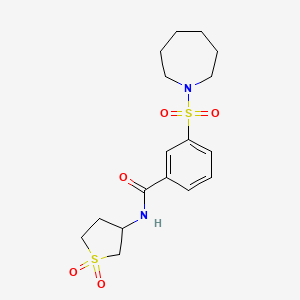
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)


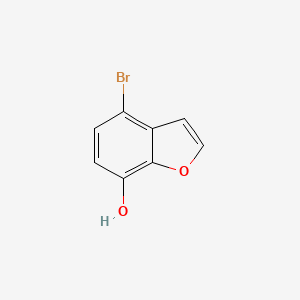
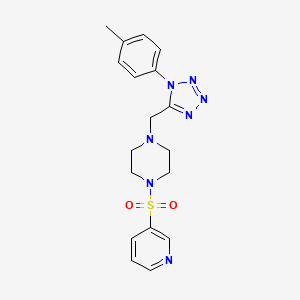
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
